N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound characterized by its unique benzodioxepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with appropriate carboxylic acid derivatives under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzodioxepine ring.
Scientific Research Applications
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid
- N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide
Uniqueness
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its specific structural features and the range of reactions it can undergo
Properties
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-19(13-3-5-15-17(11-13)24-9-1-7-22-15)20-14-4-6-16-18(12-14)25-10-2-8-23-16/h3-6,11-12H,1-2,7-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWMLMJPHPOQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCCO4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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